Cas no 2090775-54-3 (1-Methyl-1H-pyrazolo3,4-bpyridin-6-amine)

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic organic compound featuring a pyrazolopyridine core with a methyl group at the 1-position and an amino substituent at the 6-position. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a building block for biologically active molecules. Its fused bicyclic system offers rigidity, enhancing binding affinity in target interactions. The amino group provides a reactive site for further functionalization, enabling derivatization into diverse analogs. The compound is valued for its potential applications in drug discovery, particularly in kinase inhibitor development. High purity and well-defined synthetic routes ensure reproducibility for research use.
1-Methyl-1H-pyrazolo3,4-bpyridin-6-amine structure
2090775-54-3 structure
Product Name:1-Methyl-1H-pyrazolo3,4-bpyridin-6-amine
CAS No:2090775-54-3
MF:C7H8N4
MW:148.16522026062
MDL:MFCD30685064
CID:4781962
PubChem ID:131537541
Update Time:2025-08-04

1-Methyl-1H-pyrazolo3,4-bpyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • CN1N=CC=2C1=NC(=CC=2)N
    • 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
    • 1-Methyl-1H-pyrazolo3,4-bpyridin-6-amine
    • MDL: MFCD30685064
    • Inchi: 1S/C7H8N4/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)
    • InChI Key: IFKGZIDQLFHTLM-UHFFFAOYSA-N
    • SMILES: N1(C)C2C(C=N1)=CC=C(N)N=2

Computed Properties

  • Exact Mass: 148.074896272g/mol
  • Monoisotopic Mass: 148.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.7

1-Methyl-1H-pyrazolo3,4-bpyridin-6-amine Pricemore >>

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Additional information on 1-Methyl-1H-pyrazolo3,4-bpyridin-6-amine

Introduction to 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-amine (CAS No. 2090775-54-3)

The compound 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-amine (CAS No. 2090775-54-3) represents a fascinating heterocyclic molecule with significant potential in pharmaceutical and biochemical research. This compound belongs to the pyrazolo[3,4-bpyridine] scaffold, a class of nitrogen-containing heterocycles that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both pyrazole and pyridine rings in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and mechanistic studies.

From a chemical perspective, the 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-amine molecule features a methyl substituent at the 1-position of the pyrazole ring and an amine group at the 6-position of the pyridine ring. This specific arrangement of functional groups allows for various chemical modifications, enabling the synthesis of derivatives with tailored biological properties. The amine group, in particular, serves as a versatile handle for further functionalization, such as coupling with carboxylic acids to form amides or with aldehydes/ketones to form imines or Schiff bases.

In recent years, the pyrazolo[3,4-bpyridine scaffold has been extensively studied for its pharmacological relevance. Several derivatives of this scaffold have shown promising activities in preclinical and clinical trials across multiple therapeutic areas. Notably, compounds with similar structural motifs have demonstrated efficacy in inhibiting kinases, targeting transcription factors, and modulating immune responses. The 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-amine is no exception and has been explored for its potential in these contexts.

One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple binding modes. The pyrazole ring can engage in hydrogen bonding interactions due to its nitrogen atoms, while the pyridine ring can form π-stacking interactions with aromatic residues in proteins. Additionally, the amine group at the 6-position provides another site for specific interactions with polar residues or cofactors. These features make it an attractive candidate for designing molecules with high binding affinity and selectivity.

Recent studies have highlighted the 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-amine as a lead compound for further optimization towards therapeutic applications. Researchers have focused on modulating its pharmacokinetic properties by introducing lipophilic substituents or improving solubility through conformational constraints. Furthermore, computational modeling has been employed to predict binding modes and optimize virtual libraries of derivatives based on this scaffold.

The biological activity of 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-amine has been investigated in several disease models. Preliminary findings suggest that it may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its interaction with kinase enzymes has been explored as a potential therapeutic strategy for cancers and inflammatory disorders. These early studies underscore the compound's promise as a starting point for developing novel therapeutics.

The synthesis of 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-amine involves multi-step organic transformations that highlight the synthetic versatility of the pyrazolo[3,4-bpyridine] scaffold. Key synthetic strategies include cyclocondensation reactions to form the core heterocycle followed by functional group interconversions to introduce the methyl and amine substituents at appropriate positions. Advances in catalytic methods have further streamlined these processes, enabling scalable production of this compound for research purposes.

In conclusion, 1-Methyl-1H-pyrazolo[3,4-bpyridin-6-aminese (CAS No. 2090775-54-3) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and biological activities makes it a valuable tool for drug discovery and mechanistic investigations. As our understanding of its properties continues to grow, this compound is likely to play an important role in developing next-generation therapeutics across various disease areas.

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